2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde
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Overview
Description
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxaldehyde is a chemical compound with the molecular formula C12H18BNO3 It is a derivative of pyridine, featuring a boronic ester group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxaldehyde typically involves the following steps:
Formation of the Boronic Ester: The boronic ester group is introduced through a reaction between a pyridine derivative and a boronic acid or boronic ester reagent. This reaction is often catalyzed by a palladium catalyst under mild conditions.
Introduction of the Methoxy Group: The methoxy group is usually introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the pyridine derivative.
Formylation: The formyl group (carboxaldehyde) is introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and boronic ester groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The methoxy and formyl groups contribute to its reactivity and ability to participate in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with similar structural features but lacking the formyl group.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another related compound used in similar applications but with different reactivity due to the absence of the pyridine ring.
Uniqueness
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarboxaldehyde is unique due to the combination of its boronic ester, methoxy, and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C13H18BNO4 |
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Molecular Weight |
263.10 g/mol |
IUPAC Name |
2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)10-7-6-9(8-16)11(15-10)17-5/h6-8H,1-5H3 |
InChI Key |
ZBNSQHQMJGFXHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)C=O)OC |
Origin of Product |
United States |
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